2-Amino-1,1-diethylguanidine
Description
2-Amino-1,1-diethylguanidine is a substituted guanidine derivative characterized by a guanidine core (a nitrogen-rich planar structure with three amine groups) modified with two ethyl groups at the 1,1-positions and an amino group at the 2-position. Guanidines are known for their strong basicity due to resonance stabilization of the protonated form, which enhances their capacity for hydrogen bonding and interaction with biological targets .
Properties
CAS No. |
125730-13-4 |
|---|---|
Molecular Formula |
C5H14N4 |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
2-amino-1,1-diethylguanidine |
InChI |
InChI=1S/C5H14N4/c1-3-9(4-2)5(6)8-7/h3-4,7H2,1-2H3,(H2,6,8) |
InChI Key |
AARBMNQXUYLDRC-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=NN)N |
Isomeric SMILES |
CCN(CC)/C(=N\N)/N |
Canonical SMILES |
CCN(CC)C(=NN)N |
Synonyms |
Hydrazinecarboximidamide, N,N-diethyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 2-Amino-1,1-diethylguanidine with selected analogues:
Key Observations :
- Substituent Effects : Alkyl groups (e.g., ethyl or methyl) increase lipophilicity and may enhance membrane permeability, while aryl groups (e.g., chlorophenyl) introduce steric bulk and electronic effects that modulate receptor binding .
- Basicity : All guanidine derivatives exhibit strong basicity (pKa ~12–13), but substituents like nitro groups (e.g., in nitrated derivatives) can alter reactivity and stability .
Comparison with Thiadiazole Derivatives
- Bioisosterism : Thiadiazoles act as bioisosteres for pyrimidine or benzene rings, enhancing metabolic stability and target affinity, whereas guanidines prioritize charge-mediated interactions .
- Mechanistic Diversity : Thiadiazoles often inhibit enzymes like pteridine reductase in parasites, while guanidines may disrupt proton gradients or nucleic acid synthesis .
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